rac-Modipafant-d4
説明
rac-Modipafant-d4 is a deuterated analog of Modipafant, a platelet-activating factor (PAF) receptor antagonist. Deuterated compounds like rac-Modifpafant-d4 are often utilized in pharmacological and metabolic studies to enhance stability, reduce metabolic degradation, and improve traceability in analytical assays (e.g., LC-MS). The "rac" designation indicates the racemic mixture of enantiomers, while the "-d4" suffix denotes four deuterium atoms replacing hydrogen atoms at specific positions. While direct literature on this compound is sparse, its structural and functional parallels to non-deuterated PAF antagonists allow for comparative analysis with related compounds .
特性
CAS番号 |
1794707-03-1 |
|---|---|
分子式 |
C34H29ClN6O3 |
分子量 |
609.119 |
IUPAC名 |
ethyl 4-(2-chlorophenyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]-5-[(3,4,5,6-tetradeuteriopyridin-2-yl)carbamoyl]-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42)/i7D,8D,11D,17D |
InChIキー |
ODRYSCQFUGFOSU-AOCNUFPCSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C |
同義語 |
4-(2-Chlorophenyl)-1,4-dihydro-6-methyl-2-[4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]-5-[(2-pyridinylamino-d4)carbonyl]-3-pyridinecarboxylic Acid Ethyl Ester; UK 74505-d4; |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-Modipafant-d4 involves the incorporation of deuterium atoms into the Modipafant molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the core structure of Modipafant, followed by the selective deuteration of specific positions on the molecule. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and consistency .
化学反応の分析
Types of Reactions: rac-Modipafant-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs.
科学的研究の応用
rac-Modipafant-d4 is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of Modipafant.
Biology: Employed in studies investigating the role of platelet-activating factor receptor in various biological processes, such as inflammation and immune response.
Medicine: Used in preclinical studies to evaluate the therapeutic potential of platelet-activating factor receptor antagonists in treating diseases such as asthma and arthritis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting platelet-activating factor receptor.
作用機序
rac-Modipafant-d4 exerts its effects by selectively binding to and antagonizing the platelet-activating factor receptor. This receptor is involved in various biological processes, including inflammation, immune response, and platelet aggregation. By blocking the receptor, this compound inhibits the downstream signaling pathways, leading to reduced inflammation and platelet aggregation .
類似化合物との比較
Key comparisons between rac-Modipafant-d4 and structurally or functionally analogous compounds are outlined below, focusing on binding efficacy, metabolic stability, and crystallographic behavior.
Structural and Binding Comparisons
Evidence from docking studies and crystallographic data highlights differences in binding poses and site interactions among PAF antagonists (Table 1). For instance:
- Compound2 : Enables full opening of the active site, with compounds 10a, 10b, 10d, and 10e showing optimal docking poses in its crystal structure.
- Compound4 : Requires distinct binding conformations, with compounds 10c, 10f–10l exhibiting better compatibility in its structure .
Table 1: Comparative Docking Performance of Analogous Compounds
| Compound | Compatible Crystal Structure | Binding Pose Quality | Key Interaction Sites |
|---|---|---|---|
| Compound2 | Site A | High | Hydrophobic pocket |
| Compound4 | Site B | Moderate | Polar residues |
| 10a, 10b, 10d | Compound2 | Good | Site A specificity |
| 10c, 10f–10l | Compound4 | Moderate | Site B flexibility |
This compound is hypothesized to share structural similarities with Compound2 due to its deuterated phenyl groups, which may enhance hydrophobic interactions in Site A. However, deuterium substitution could reduce metabolic clearance compared to non-deuterated analogs like Compound4 .
Metabolic and Pharmacokinetic Differences
While explicit data on this compound is lacking, deuterated compounds generally exhibit:
- Slower CYP450-mediated metabolism : Deuterium kinetic isotope effects (DKIE) prolong half-life.
- Improved bioavailability: Reduced first-pass metabolism compared to non-deuterated counterparts.
In contrast, non-deuterated compounds like 10a–10l may show faster clearance but similar target engagement.
Limitations in Current Research
- Most comparisons are extrapolated from structurally related PAF antagonists (e.g., Compound2/4 and 10a–10l) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
